9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate
Overview
Description
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H14BF3O3S and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate, also known as 9-BBN triflate, is primarily used as a hydroborating agent . It targets carbonyl compounds and alkynes , facilitating their conversion into organoboranes .
Mode of Action
9-BBN triflate acts as a Lewis acid , interacting with its targets through a process known as hydroboration . This involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond . The compound exists as a hydride-bridged dimer , which easily cleaves in the presence of reducible substrates .
Biochemical Pathways
The hydroboration reaction mediated by 9-BBN triflate affects the synthesis of organoboranes . These organoboranes can then participate in various biochemical pathways, including the Suzuki reaction , a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound isthermally stable and less sensitive to oxygen and water compared to other dialkyl boranes . This suggests that it may have a relatively long half-life and good bioavailability under certain conditions.
Result of Action
The primary result of 9-BBN triflate’s action is the formation of organoboranes . These compounds have a wide range of applications in organic chemistry, including the synthesis of complex organic molecules . The steric demand of 9-BBN greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Action Environment
The action of 9-BBN triflate is influenced by various environmental factors. For instance, it is less sensitive to oxygen and water, suggesting that it can function effectively in a variety of environments . It should be noted that the compound is reactive and can cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is generally used as a hydroborating agent . It is thermally stable, less sensitive to oxygen and water when compared to other dialkyl boranes . It is commonly used to prepare aldehydes from alkynes .
Molecular Mechanism
The molecular mechanism of this compound involves its highly regioselective addition on alkenes . This allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH . The steric demand of this compound greatly suppresses the formation of the 2-substituted isomer compared to the use of borane .
Temporal Effects in Laboratory Settings
It is known to be thermally stable , suggesting that it may have a long shelf-life and retain its reactivity over time.
Properties
IUPAC Name |
9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHUKDCGEGEZCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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